molecular formula C16H14BrN3OS2 B11375068 N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11375068
M. Wt: 408.3 g/mol
InChI Key: AUDQZTBJYQVGIF-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate starting materials to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under acidic conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl thiazole derivatives.

Scientific Research Applications

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Biological Studies: It is used in biological assays to study its effects on different cell lines, including cancer cells.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . Additionally, it can induce apoptosis in cancer cells by triggering specific signaling pathways that lead to programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide stands out due to its dual thiazole rings, which contribute to its unique chemical properties and biological activities

Properties

Molecular Formula

C16H14BrN3OS2

Molecular Weight

408.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H14BrN3OS2/c1-8-14(23-10(3)18-8)15(21)20-16-19-13(9(2)22-16)11-4-6-12(17)7-5-11/h4-7H,1-3H3,(H,19,20,21)

InChI Key

AUDQZTBJYQVGIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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